5alpha-Androstan-17beta-ol (C19H32O) is a saturated androgenic steroid characterized by a 17-beta hydroxyl group and the complete absence of oxygenation at the C3 position. This unique structural profile—lacking the 3-keto group found in dihydrotestosterone (DHT)—renders it highly valuable as an internal standard for gas chromatography-mass spectrometry (GC-MS) steroid profiling and as a structural probe in androgen receptor (AR) binding assays [1]. For procurement, its primary value lies in its predictable chromatographic behavior, distinct molecular weight (276.5 g/mol), and resistance to 3-hydroxysteroid dehydrogenase-mediated metabolism, making it an ideal non-endogenous baseline for quantifying complex biological matrices [2].
Substituting 5alpha-Androstan-17beta-ol with endogenous androgens like DHT or testosterone introduces severe isobaric and chromatographic interference in quantitative mass spectrometry, as these substitutes are naturally present in biological samples [1]. Furthermore, attempting to use the 5beta-androstan-17beta-ol isomer alters the A/B ring junction stereochemistry from trans to cis, drastically changing the molecular geometry, chromatographic retention time, and eliminating specific androgen receptor binding affinity [2]. For robust doping control or in vitro receptor assays, the exact 5-alpha, 3-desoxy configuration is strictly required to prevent baseline contamination and ensure structural compatibility without rapid 3-keto reduction.
In GC-MS steroid profiling, 5alpha-Androstan-17beta-ol serves as an optimal internal standard due to its distinct mass and retention profile. Unlike DHT (MW 290.4 g/mol), which is endogenous and fluctuates based on physiological state, 5alpha-Androstan-17beta-ol (MW 276.5 g/mol) is virtually absent in standard biological matrices [1]. Upon derivatization with MSTFA, it forms a stable mono-TMS ether (m/z 348) that elutes without isobaric overlap with the di-TMS derivatives of endogenous 3-keto/3-hydroxy steroids. This mass difference of at least 14 Da ensures zero cross-talk in selected ion monitoring (SIM) modes [2].
| Evidence Dimension | Molecular weight and endogenous baseline interference |
| Target Compound Data | 5alpha-Androstan-17beta-ol (276.5 g/mol, zero endogenous baseline interference) |
| Comparator Or Baseline | Dihydrotestosterone (DHT) (290.4 g/mol, high endogenous baseline variability) |
| Quantified Difference | 14 Da mass shift and complete elimination of endogenous signal overlap. |
| Conditions | GC-MS/LC-MS biological matrix profiling with TMS derivatization. |
Eliminates false positives and baseline noise in quantitative steroid assays, which is critical for accredited doping control and clinical diagnostics.
5alpha-Androstan-17beta-ol is utilized to isolate the binding contribution of the 17-beta hydroxyl group from the 3-keto group in the androgen receptor (AR) pocket. While DHT exhibits maximal AR affinity (set as the 100% relative binding affinity baseline), 5alpha-Androstan-17beta-ol retains a measurable, high relative binding affinity despite lacking the C3 oxygen [1]. This demonstrates that the 3-keto moiety is not strictly necessary for receptor activation, distinguishing it from testosterone which has a different A-ring geometry. The compound's tissue-specific binding stability makes it a highly specific probe for AR conformational studies [2].
| Evidence Dimension | Androgen receptor (AR) relative binding affinity and structural dependence |
| Target Compound Data | 5alpha-Androstan-17beta-ol (Maintains high AR affinity without C3 oxygenation) |
| Comparator Or Baseline | Dihydrotestosterone (DHT) (Requires C3 keto group for maximal 100% affinity) |
| Quantified Difference | Distinct binding hierarchy and tissue-specific stability without the 3-keto interaction. |
| Conditions | In vitro androgen receptor binding assays. |
Allows researchers to map the exact steric and electronic requirements of the AR binding pocket without the confounding variables of 3-keto metabolism.
A major limitation of using DHT in prolonged cellular assays is its rapid, irreversible reduction to 3-alpha-androstanediol by 3-alpha-hydroxysteroid dehydrogenase (3a-HSD), particularly in liver and prostate tissue models [1]. Because 5alpha-Androstan-17beta-ol entirely lacks the 3-keto group, it is immune to 3a-HSD-mediated degradation at the A-ring. This structural feature provides a vastly extended half-life in tissue homogenates compared to DHT, ensuring that any observed biological or analytical signal is derived from the parent compound rather than a downstream metabolite [2].
| Evidence Dimension | Susceptibility to 3a-HSD enzymatic degradation |
| Target Compound Data | 5alpha-Androstan-17beta-ol (Resistant to 3a-HSD reduction) |
| Comparator Or Baseline | Dihydrotestosterone (DHT) (Rapidly metabolized to 3-alpha-androstanediol) |
| Quantified Difference | Complete circumvention of A-ring metabolic reduction in tissue assays. |
| Conditions | In vitro tissue homogenate assays expressing 3a-HSD. |
Provides a stable, non-metabolizable androgenic probe for long-term cellular assays, reducing the need for continuous redosing or enzyme inhibitors.
Due to its lack of endogenous background and clean mono-TMS derivatization profile, 5alpha-Androstan-17beta-ol is the preferred internal standard for quantifying anabolic-androgenic steroids (AAS) in urine and plasma. It ensures accurate retention time locking and recovery quantification without isobaric interference [1].
In the development of Selective Androgen Receptor Modulators (SARMs) or novel antiandrogens, this compound is utilized as a baseline probe to evaluate the necessity of A-ring hydrogen bonding. Its use clarifies how non-canonical steroid backbones interact with the AR ligand-binding domain [2].
Because it resists 3a-HSD degradation, 5alpha-Androstan-17beta-ol is highly effective as a stable androgenic control in castration-resistant prostate cancer (CRPC) cell line studies, allowing researchers to decouple receptor activation from rapid intracellular steroid metabolism [3].